molecular formula C10H21ClN2 B14007990 2-(2,4,4-Trimethylpentan-2-ylamino)acetonitrile CAS No. 89182-64-9

2-(2,4,4-Trimethylpentan-2-ylamino)acetonitrile

Cat. No.: B14007990
CAS No.: 89182-64-9
M. Wt: 204.74 g/mol
InChI Key: DSNYYXXSWYJGQJ-UHFFFAOYSA-N
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Description

2-(2,4,4-Trimethylpentan-2-ylamino)acetonitrile is an organic compound with the molecular formula C11H22N2. It is known for its unique structure, which includes a nitrile group (-CN) and a bulky tert-butyl group. This compound is used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4,4-Trimethylpentan-2-ylamino)acetonitrile typically involves the reaction of 2,4,4-trimethylpentan-2-ylamine with acetonitrile. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, ensuring that the compound is produced in sufficient quantities for various applications .

Chemical Reactions Analysis

Types of Reactions

2-(2,4,4-Trimethylpentan-2-ylamino)acetonitrile undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2,4,4-Trimethylpentan-2-ylamino)acetonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,4,4-Trimethylpentan-2-ylamino)acetonitrile involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds with enzymes or receptors, influencing their activity. The bulky tert-butyl group may also play a role in the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Acetonitrile: A simpler nitrile compound with the formula CH3CN.

    Aminoacetonitrile: Contains both an amino group and a nitrile group, similar to 2-(2,4,4-Trimethylpentan-2-ylamino)acetonitrile.

    Pivalonitrile: Another nitrile compound with a bulky tert-butyl group.

Uniqueness

This compound is unique due to its combination of a nitrile group and a bulky tert-butyl group. This structure imparts specific chemical properties and reactivity that are distinct from other nitrile compounds.

Properties

CAS No.

89182-64-9

Molecular Formula

C10H21ClN2

Molecular Weight

204.74 g/mol

IUPAC Name

2-(2,4,4-trimethylpentan-2-ylamino)acetonitrile;hydrochloride

InChI

InChI=1S/C10H20N2.ClH/c1-9(2,3)8-10(4,5)12-7-6-11;/h12H,7-8H2,1-5H3;1H

InChI Key

DSNYYXXSWYJGQJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC(C)(C)NCC#N.Cl

Origin of Product

United States

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